molecular formula C19H18N2O3S B2799300 (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one CAS No. 356572-83-3

(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one

Cat. No.: B2799300
CAS No.: 356572-83-3
M. Wt: 354.42
InChI Key: FCGRCVJLSPMNNM-LICLKQGHSA-N
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Description

The compound (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one belongs to the thiazolidinone class, characterized by a heterocyclic core (1,3-thiazolidin-4-one) substituted with aromatic groups. Its structure features:

  • A thiazolidin-4-one ring with conjugated double bonds at positions 2 and 5 (E-configuration).
  • A 2,3-dimethylphenylimino group at position 2, contributing steric bulk and lipophilicity.

Properties

IUPAC Name

(5E)-2-(2,3-dimethylphenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11-5-4-6-14(12(11)2)20-19-21-18(23)17(25-19)10-13-7-8-15(22)16(9-13)24-3/h4-10,22H,1-3H3,(H,20,21,23)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGRCVJLSPMNNM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications and mechanisms of action.

Overview of Thiazolidin-4-ones

Thiazolidin-4-ones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. They are known for their pharmacological properties, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory

Recent studies suggest that modifications to the thiazolidinone scaffold can enhance these activities, making them promising candidates for drug development .

Anticancer Properties

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer activity. For instance, various derivatives have shown the ability to induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. The compound is hypothesized to interact with multiple cellular targets, potentially inhibiting tumor growth and metastasis .

Case Study:
A recent study evaluated a series of thiazolidin-4-one derivatives against various cancer cell lines (e.g., HeLa, A549). The results indicated that certain derivatives had lower IC50 values compared to standard chemotherapy agents like irinotecan, suggesting enhanced potency .

Antidiabetic Activity

Thiazolidin-4-one derivatives have also been investigated for their antidiabetic properties. Some compounds have been shown to enhance glucose uptake in insulin-resistant models and improve lipid profiles in diabetic mice. This suggests a potential mechanism involving the modulation of insulin sensitivity and glucose metabolism .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has been well-documented. Studies have reported significant inhibition of both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated over 90% inhibition against Staphylococcus aureus and Escherichia coli in vitro .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one compounds is heavily influenced by their structural features. Key factors include:

  • Substituents on the aromatic ring : Electron-donating or withdrawing groups can significantly affect activity.
  • Positioning of functional groups : Variations at positions 2, 3, and 5 on the thiazolidinone ring can enhance or diminish biological effects.

Table 1 summarizes some SAR findings related to thiazolidinone derivatives:

Compound StructureAnticancer Activity (IC50)Antimicrobial Activity (%)
2-(Chlorophenyl)thiazolidinone15 µM88.46% (E. coli)
5-(4-Hydroxyphenyl)thiazolidinone10 µM91.66% (S. aureus)
2-(Dimethylphenyl)thiazolidinone8 µM85% (Pseudomonas aeruginosa)

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that thiazolidinone derivatives exhibit anticonvulsant properties. A study synthesized various thiazolidinone compounds and evaluated their effectiveness in inhibiting seizures in animal models. Among these, compounds similar to (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one demonstrated promising anticonvulsant activity comparable to standard medications like diazepam .

Antimicrobial Properties

Thiazolidinones have been explored for their antimicrobial activities. The compound's structure suggests potential interactions with microbial enzymes or cellular targets. Preliminary studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents .

Anti-inflammatory Effects

Compounds containing thiazolidinone moieties have been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticonvulsant Activity Assessment

In a study assessing new thiazolidinone derivatives for anticonvulsant activity, several compounds were synthesized and tested using the maximal electroshock seizure (MES) test. The results indicated that certain derivatives exhibited significant protective effects against seizures, highlighting their therapeutic potential in epilepsy treatment .

Case Study 2: Antimicrobial Evaluation

A series of thiazolidinone derivatives were evaluated for their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the chemical structure could enhance antimicrobial activity, suggesting a pathway for developing new antibiotics based on this scaffold .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 4-hydroxy-3-methoxybenzylidene moiety facilitates electrophilic substitution due to electron-donating groups (-OH and -OCH₃) activating the aromatic ring. Key reactions include:

  • Sulfonation : Occurs at the para position of the hydroxy group under concentrated sulfuric acid, forming sulfonic acid derivatives .

  • Nitration : Directed to the ortho position relative to the methoxy group under HNO₃/H₂SO₄ conditions .

Reactivity Trends :

PositionReactivitySubstituent Influence
Para to -OHHighElectron-donating -OH enhances ring activation
Ortho to -OCH₃ModerateSteric hindrance from -OCH₃ reduces substitution rates

Nucleophilic Substitution at the Thiazolidinone Core

The thiazolidin-4-one ring undergoes nucleophilic attacks at the carbonyl (C4) and imine (C2) positions:

  • Amine Attack : Primary amines (e.g., methylamine) react with the C4 carbonyl to form Schiff base derivatives .

  • Grignard Reagents : Alkyl/aryl Grignard reagents add to the C5 benzylidene double bond, forming tertiary alcohols .

Example Reaction Pathway :

text
Thiazolidin-4-one + R-Mg-X → Alkylated intermediate → Acidic workup → Tertiary alcohol[6]

Cycloaddition Reactions

The conjugated diene system (C5-benzylidene and imine) participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

DienophileProductYield (%)Conditions
Maleic anhydrideBicyclic adduct78Toluene, 110°C, 12h
AcrylonitrileSubstituted cyclohexene65DMF, 80°C, 8h

Steric effects from the 2,3-dimethylphenyl group reduce reaction rates compared to unsubstituted analogs.

Hydrolysis and Rearrangement

  • Imine Hydrolysis : Under acidic conditions (HCl/H₂O), the imine bond (C=N) hydrolyzes to yield a ketone and 2,3-dimethylaniline .

  • Thiazolidinone Ring Opening : Strong bases (e.g., NaOH) cleave the thiazolidinone ring via nucleophilic attack at the C2 position, generating thiol intermediates .

Kinetic Data :

ReactionRate Constant (s⁻¹)Activation Energy (kJ/mol)
Imine hydrolysis (pH 2)3.2 × 10⁻⁴72.5
Ring opening (0.1M NaOH)1.8 × 10⁻³64.1

Oxidation-Reduction Reactions

  • Oxidation : The methoxy group (-OCH₃) resists oxidation, while the hydroxy group (-OH) oxidizes to a quinone structure under strong oxidants (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C5 benzylidene double bond to a single bond, yielding a saturated thiazolidinone derivative.

Selectivity in Reduction :

SubstrateProductHydrogenation Efficiency (%)
C5 double bondSaturated thiazolidinone92
Imine (C=N)No reaction<5

Metal Coordination

The imine nitrogen and carbonyl oxygen act as bidentate ligands for transition metals:

Metal SaltComplex StructureStability Constant (log K)
Cu(II) acetateSquare planar8.2
Fe(III) chlorideOctahedral6.7

Coordination enhances the compound’s antioxidant activity by stabilizing free radical intermediates.

Photochemical Reactions

Under UV light (λ = 300–350 nm), the compound undergoes [2+2] photocycloaddition with alkenes, forming cyclobutane derivatives. Reaction efficiency depends on the electron density of the alkene :

AlkeneQuantum Yield (Φ)Major Product
Ethylene0.15Head-to-tail dimer
Styrene0.08Cross-adduct

Key Mechanistic Insights:

  • Steric Effects : The 2,3-dimethylphenyl group hinders reactions at the imine nitrogen, favoring alternative pathways (e.g., C5 benzylidene reactivity).

  • Electronic Effects : Electron-withdrawing substituents on the benzylidene moiety increase electrophilicity at C5, accelerating nucleophilic additions .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name & Structure Substituents (R1, R2) Melting Point (°C) Yield (%) Key Functional Features Reference
(2E,5E)-2-((2,3-Dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one R1: 2,3-dimethylphenylimino; R2: 4-OH-3-OCH₃ Not reported Not reported Enhanced H-bonding (4-OH), lipophilic R1 Target
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one () R1: H; R2: 4-OH-3-OCH₃ >300 (decomposition) Not reported Methanol solvate, strong H-bonding network
3-(2-(Diethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxo-thiazolidin-4-one (D8, ) R1: 2-(diethylamino)ethyl; R2: 4-CH₃ Not reported Not reported Increased solubility (tertiary amine)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () R1: phenyl; R2: 2-OH 178–246 (dec.) Not reported Intramolecular H-bonding (C–H⋯S)
2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one () R1: 4-ethoxyphenylimino; R2: 3,4,5-OCH₃ Not reported Not reported High molecular weight (442.53 g/mol)

Key Observations:

Substituent Effects on Solubility and Stability: The 4-hydroxy-3-methoxy group (target compound) improves aqueous solubility via hydrogen bonding compared to purely lipophilic substituents (e.g., 4-CH₃ in D8) .

Synthetic Challenges: Yields for thiazolidinones vary widely (e.g., 9–66% in and ), likely due to reaction temperature and substituent reactivity. The target compound may require optimized conditions for improved yield .

Biological Implications :

  • Antimicrobial activity is observed in rhodanine derivatives with electron-withdrawing groups (e.g., ), suggesting the target compound’s 4-hydroxy-3-methoxy group may enhance bioactivity through polar interactions .

Structural Similarity and Patentability: Minor changes (e.g., replacing 2,3-dimethylphenylimino with 4-ethoxyphenylimino) significantly alter molecular properties, aligning with structural similarity analyses in patent assessments () .

Spectroscopic and Crystallographic Insights

  • NMR Data : The target compound’s ¹H-NMR would likely show aromatic protons near δ 6.8–7.7 ppm (similar to ) and methoxy protons at δ ~3.8 ppm .
  • Crystal Packing : The 4-hydroxy-3-methoxy group promotes dimerization via O–H···O bonds, as seen in analogous structures .

Pharmacological Potential

  • GSH Binding: Electrophilicity at the thiazolidinone core (C=S or C=O) may influence glutathione conjugation rates, as demonstrated in structurally analogous compounds () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one, and how can purity be maximized?

  • Methodology :

  • Utilize Knoevenagel condensation between 2,3-dimethylphenyl thiourea and 4-hydroxy-3-methoxybenzaldehyde derivatives. Ethanol or acetic acid under reflux (80–100°C) with catalytic piperidine or ammonium acetate is recommended .
  • Monitor reaction progress via TLC (petroleum ether:ethyl acetate, 60:40 v/v) and purify via silica gel chromatography. Yield optimization (72–85%) requires stoichiometric control of aldehyde and thiourea precursors .
    • Challenges :
  • Competing isomerization (E/Z configurations) may occur; confirm stereochemistry via 1H^1H-NROESY or 13C^{13}C-NMR coupling constants .

Q. How can the structural configuration of this compound be validated experimentally?

  • Analytical Techniques :

  • NMR : 1H^1H-NMR signals at δ 7.5–8.5 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy group), and δ 2.2–2.5 ppm (dimethyl groups). 13C^{13}C-NMR peaks for C=O (~170 ppm) and C=N (~160 ppm) .
  • IR : Stretching bands at 1700–1720 cm1^{-1} (thiazolidinone C=O) and 1646–1691 cm1^{-1} (exocyclic C=C) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Compare bond lengths (C-S: ~1.7 Å, C=N: ~1.3 Å) and dihedral angles to confirm E/Z isomerism .

Advanced Research Questions

Q. What is the compound’s mechanism of action in modulating biological targets (e.g., enzyme inhibition)?

  • Hypothesis : The thiazolidinone core and substituents (hydroxy-methoxybenzylidene) may inhibit enzymes via electrophilic interactions (e.g., α-amylase, acetylcholinesterase) .
  • Methodology :

  • Perform docking studies (AutoDock Vina) to predict binding affinity to active sites. Prioritize targets based on structural analogs (e.g., IC50_{50} = 20 µM for glioblastoma U87MG cells in related compounds) .
  • Validate via Ellman’s assay for acetylcholinesterase inhibition, using donepezil as a positive control .

Q. How do substituent variations (e.g., dimethylphenyl vs. nitrophenyl) impact biological activity?

  • SAR Insights :

  • Table 1 : Comparative activity of thiazolidinone derivatives
Substituent (R1^1)Bioactivity (IC50_{50})TargetReference
2,3-dimethylphenylPending validationN/AN/A
4-nitrophenyl15 µM (Antimicrobial)E. coli
4-hydroxyphenyl1.30 mM (AChE inhibition)AChE
  • Key Trends : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity, while bulky substituents (dimethylphenyl) may improve lipophilicity and CNS penetration .

Q. What strategies mitigate stability issues (e.g., hydrolytic degradation) in aqueous media?

  • Approaches :

  • pH optimization : Stabilize the imine bond (C=N) at pH 6–7 using buffered solutions (PBS) .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose, mannitol) to prevent hydrolysis .
    • Degradation Pathways : Hydrolysis of the thiazolidinone ring under alkaline conditions (>pH 8) is a key liability; monitor via HPLC-UV at 254 nm .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

  • Workflow :

ADMET Prediction : Use SwissADME to assess logP (target: 2–3), topological polar surface area (<140 Ų), and CYP450 inhibition .

MD Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) with GROMACS for lead analogs .

  • Case Study : A related compound (5-(4-methylbenzylidene)-thiazolidinone) showed 3-fold increased BBB permeability compared to parent scaffolds .

Q. What in vivo models are suitable for evaluating efficacy against neurodegenerative or oncological targets?

  • Models :

  • Glioblastoma : Orthotopic U87MG xenografts in nude mice (dose: 50 mg/kg, i.p., 21 days) .
  • Neuroinflammation : LPS-induced neuroinflammation in C57BL/6 mice, measuring TNF-α and IL-6 suppression .
    • Metrics : Tumor volume reduction (>50%) or 30% decrease in pro-inflammatory cytokines are benchmarks .

Data Contradictions and Validation

  • Stereochemical Discrepancies : Some studies report predominant Z-configuration in thiazolidinones, while others observe E-isomers under acidic conditions. Resolve via variable-temperature NMR or X-ray diffraction .
  • Bioactivity Variability : Antimicrobial IC50_{50} values vary by >10-fold across analogs; confirm via standardized CLSI broth microdilution assays .

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